(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

S1P1 Agonism Chiral Resolution Enantiomeric Excess

The compound (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol (CAS 1568024-49-6) is a chiral building block featuring a 1,2,4-oxadiazole core with a 3-fluorophenyl substituent and a stereochemically defined (S)-secondary alcohol. Its molecular formula is C10H9FN2O2 with a molecular weight of 208.19 g/mol and a typical commercial purity of 95%.

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
CAS No. 1568024-49-6
Cat. No. B1444279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
CAS1568024-49-6
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NO1)C2=CC(=CC=C2)F)O
InChIInChI=1S/C10H9FN2O2/c1-6(14)10-12-9(13-15-10)7-3-2-4-8(11)5-7/h2-6,14H,1H3/t6-/m0/s1
InChIKeyJAKUXLYGBOOPHJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol (CAS 1568024-49-6)


The compound (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol (CAS 1568024-49-6) is a chiral building block featuring a 1,2,4-oxadiazole core with a 3-fluorophenyl substituent and a stereochemically defined (S)-secondary alcohol. Its molecular formula is C10H9FN2O2 with a molecular weight of 208.19 g/mol and a typical commercial purity of 95% . The 1,2,4-oxadiazole scaffold is a well-known pharmacophore in medicinal chemistry, frequently employed in the development of sphingosine-1-phosphate (S1P) receptor agonists and other bioactive molecules, where precise regio- and stereochemistry are critical for target engagement [1].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Substitute for (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol


Substitution with the racemic mixture (CAS 1341534-14-2) or alternative 1,2,4-oxadiazole regioisomers introduces significant risks for stereochemistry-dependent applications. In S1P1 receptor agonist programs, the absolute configuration of the alcohol-bearing chiral center directly influences receptor binding affinity, selectivity, and downstream in vivo phosphorylation efficiency [1]. The (S)-enantiomer (CAS 1568024-49-6) provides a defined stereochemical starting point that eliminates the 50% contamination by the potentially inactive or antagonistic (R)-enantiomer inherent in the racemate, thereby preventing ambiguous biological results and reducing the need for costly chiral resolution or re-synthesis [2].

Quantitative Evidence Guide for Differentiating (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol from Its Closest Analogs


Chiral Purity Advantage of the (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer (CAS 1568024-49-6) offers a defined stereochemical configuration, whereas the racemic mixture (CAS 1341534-14-2) contains an equimolar amount of the (R)-enantiomer. In analogous 1,2,4-oxadiazole S1P1 agonist series, the (S)-alcohol configuration has been identified as the eutomer, with the (R)-enantiomer showing significantly reduced or absent agonist activity [1]. Procuring the (S)-enantiomer directly eliminates the variable of 50% inactive or counterproductive (R)-enantiomer that is present in the racemate, thereby ensuring assay reproducibility and maximizing the probability of identifying a true pharmacological hit .

S1P1 Agonism Chiral Resolution Enantiomeric Excess

Regioisomeric Fidelity of the 1,2,4-Oxadiazole Core for S1P1 Target Engagement

The 1,2,4-oxadiazole regioisomer (present in the target compound) is extensively validated in the patent literature as a privileged scaffold for S1P1 receptor agonism, exemplified by Bristol-Myers Squibb's substituted oxadiazole series [1]. In contrast, the 1,3,4-oxadiazole regioisomer, while commonly explored, exhibits a divergent biological profile biased toward anticancer, antimicrobial, and enzyme inhibitory activities (e.g., urease, α-glucosidase) rather than GPCR modulation [2]. Substituting a 1,3,4-oxadiazole analog for the 1,2,4-isomer would redirect biological activity away from the desired S1P1 pathway, potentially leading to false-negative results in immunomodulatory screens.

S1P1 Receptor Oxadiazole Regioisomers Target Selectivity

Fluorine Substitution Pattern: Meta-Fluorophenyl vs. Para-Fluorophenyl Analogs

The target compound bears a 3-fluorophenyl (meta-fluoro) substituent. In closely related 1,2,4-oxadiazole S1P1 agonist series, the position of the fluorine atom on the phenyl ring critically modulates both potency and metabolic stability. The para-fluoro analog (4-fluorophenyl) is commercially available (CAS not specified, but verified as a distinct research compound ), and in analogous S1P1 programs, meta-substitution has been associated with improved resistance to oxidative metabolism compared to para-substitution, due to the blocking of a primary metabolic soft spot at the para-position [1]. This difference in metabolic vulnerability can translate into significantly different in vivo pharmacokinetic profiles, making the meta-fluoro compound a preferred choice for studies requiring extended half-life or reduced clearance.

Fluorine Scanning Metabolic Stability S1P1 SAR

Recommended Application Scenarios for (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol Based on Differential Evidence


Enantiopure S1P1 Agonist Tool Compound for Immunomodulation Research

The (S)-enantiomer serves as a critical chiral building block for synthesizing S1P1 receptor agonists with defined stereochemistry. In immune cell trafficking assays, the enantiopure (S)-alcohol ensures that any observed lymphocyte sequestration is attributable to the eutomer, avoiding the confounding antagonism or inactivity introduced by the (R)-distomer present in the racemate . This is particularly relevant for programs targeting autoimmune diseases where S1P1 agonism is a validated therapeutic mechanism [1].

Chiral Probe for Oxadiazole Metabolic Stability Structure-Activity Relationship Studies

The meta-fluorophenyl substitution pattern makes this compound a valuable probe for investigating the interplay between fluorine position and oxidative metabolism in the 1,2,4-oxadiazole series. When compared head-to-head with its para-fluoro analog in liver microsome stability assays, researchers can generate quantitative intrinsic clearance data (e.g., Clint, µL/min/mg) to guide the design of metabolically robust S1P1 agonists .

Chiral Chromatography Method Development and Enantiomeric Excess Determination

With its well-defined (S)-configuration and commercial availability at 95% purity, this compound is an ideal candidate for developing and validating chiral HPLC or SFC methods to quantify enantiomeric excess in novel 1,2,4-oxadiazole libraries. Its distinct InChI Key (JAKUXLYGBOOPHJ-LURJTMIESA-N) unambiguously identifies the stereoisomer , enabling robust analytical method qualification for quality control of in-house synthesized analogs.

Quote Request

Request a Quote for (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.